molecular formula C5H3ClN2O B3195782 4-Chloropyrimidine-5-carbaldehyde CAS No. 933703-03-8

4-Chloropyrimidine-5-carbaldehyde

Cat. No.: B3195782
CAS No.: 933703-03-8
M. Wt: 142.54 g/mol
InChI Key: LXURCICIRYXVQX-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a chlorine atom at position 4 and an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent, followed by substitution of the chlorine atom in position 4 with an amino group . Additionally, 2-hydroxy-5-aldehyde pyrimidine can be reacted with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 4-chloropyrimidine-5-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at position 4 is susceptible to nucleophilic attack, leading to substitution reactions. The aldehyde group at position 5 can undergo nucleophilic addition reactions, forming various derivatives. These reactions are facilitated by the electron-deficient nature of the pyrimidine ring, which enhances the compound’s reactivity .

Comparison with Similar Compounds

4-Chloropyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloropyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(2-9)1-7-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXURCICIRYXVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699272
Record name 4-Chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933703-03-8
Record name 4-Chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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